![molecular formula C12H20O3 B13154924 Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)
Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- 1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-
Uniqueness
Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-6-10(2,3)7-12(8)11(4,15-12)9(13)14-5/h8H,6-7H2,1-5H3 |
InChI Key |
PCHBNHYDPCTXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12C(O2)(C)C(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


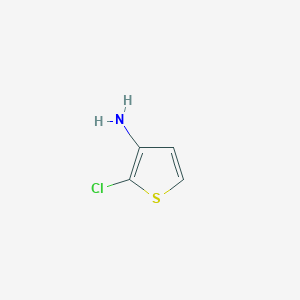
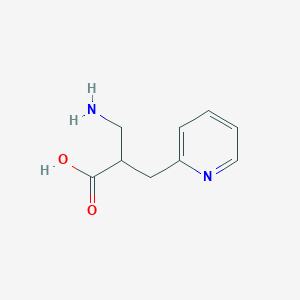
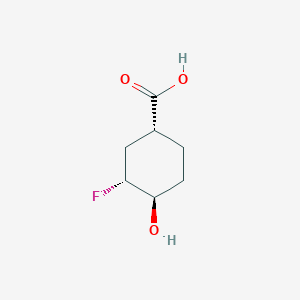
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
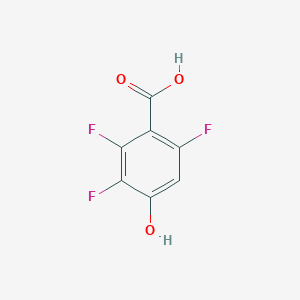
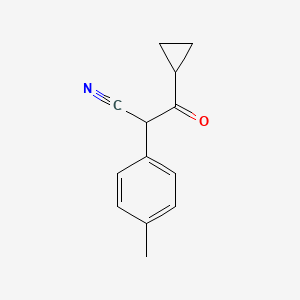
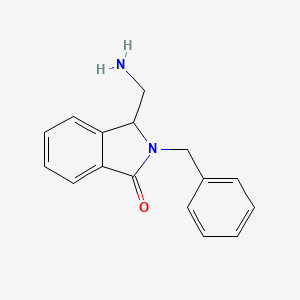

![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
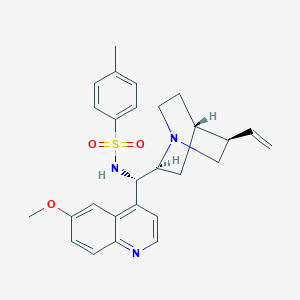
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)

